5H-Indeno[1,2-d]pyrimidine-2,4-diamine
Description
Contextualization of Pyrimidine-Based Heterocycles in Medicinal Chemistry
Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. researchgate.netnih.gov This nucleus is a fundamental component of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. nih.gov Its natural presence allows pyrimidine derivatives to readily interact with various biological macromolecules, including enzymes and genetic material. nih.gov
The pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. nih.gov Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents, exhibiting a broad spectrum of biological effects, including:
Anticancer nih.gov
Antiviral nih.gov
Antimicrobial nih.gov
Anti-inflammatory epa.gov
Antihypertensive nih.gov
Cardiovascular agents nih.gov
Analgesic epa.gov
Anticonvulsant nih.gov
The versatility of the pyrimidine ring is further highlighted by its presence in numerous FDA-approved drugs. nih.govnih.govmdpi.com The ability to easily modify the pyrimidine core at its various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive template for drug design and discovery. mdpi.com
Historical Development and Emerging Significance of Indenopyrimidine Derivatives
The fusion of an indene (B144670) ring system with a pyrimidine core gives rise to indenopyrimidines, a class of tricyclic heterocyclic compounds. The synthesis and exploration of indenopyrimidine derivatives have been a subject of research for several decades, with early studies focusing on their fundamental chemical synthesis. researchgate.net Over time, the focus has shifted towards their potential applications in medicinal chemistry, driven by the promising biological activities observed in related fused pyrimidine systems.
The indeno[1,2-d]pyrimidine isomer, the core of the subject compound, has been synthesized through various chemical reactions, often involving the condensation of 1,3-indandione (B147059) derivatives with amidines. researchgate.net Research into different isomers, such as indeno[2,1-d]pyrimidines, has also contributed to the growing interest in this class of compounds. These derivatives have been investigated for their potential as receptor tyrosine kinase (RTK) inhibitors, which play a crucial role in cancer cell signaling and angiogenesis. nih.gov
The emerging significance of indenopyrimidine derivatives lies in their potential as potent and selective therapeutic agents, particularly in oncology. The rigid, planar structure of the indenopyrimidine scaffold provides a unique framework for designing molecules that can fit into the binding sites of various enzymes and receptors. This has led to the development of novel indenopyrimidine derivatives with significant cytotoxic and antiangiogenic activities. nih.govnih.gov The ongoing exploration of this scaffold continues to reveal its potential in developing new targeted therapies.
Overview of Research Trajectories for the 5H-Indeno[1,2-d]pyrimidine Core
The 5H-indeno[1,2-d]pyrimidine core, and specifically its 2,4-diamino substituted derivative, is at the forefront of several promising research trajectories. These investigations primarily leverage the established pharmacological importance of both the pyrimidine-2,4-diamine moiety and the broader class of indenopyrimidine scaffolds.
Kinase Inhibition: A major area of investigation for compounds containing the pyrimidine-2,4-diamine substructure is kinase inhibition. wipo.int Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine (B92962) scaffold is a known hinge-binding motif, crucial for the potent and selective inhibition of various kinases. nih.gov Consequently, derivatives of the 5H-indeno[1,2-d]pyrimidine core are being explored as potential inhibitors of protein kinases, such as receptor tyrosine kinases (RTKs), which are involved in tumor growth and angiogenesis. nih.govnih.gov
Anticancer Activity: Building on their potential as kinase inhibitors, 5H-indeno[1,2-d]pyrimidine derivatives are being actively investigated for their anticancer properties. Research on structurally related pyrimido[4,5-d]pyrimidine (B13093195) and indazol-pyrimidine derivatives has demonstrated significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.gov The 2,4-diamino substitution pattern, in particular, has been shown to be important for the anticancer efficacy of some pyrimidine derivatives. mdpi.com
Neuroprotective Potential: While less explored, the neuroprotective potential of indenopyrimidine derivatives represents an emerging research avenue. Studies on other fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have shown promising neuroprotective and antioxidant properties in preclinical models. mdpi.comresearchgate.net Given that neuroinflammation and oxidative stress are implicated in neurodegenerative diseases, the unique chemical structure of the 5H-indeno[1,2-d]pyrimidine core may offer opportunities for the development of novel neuroprotective agents. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
95140-64-0 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5H-indeno[1,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10N4/c12-10-8-5-6-3-1-2-4-7(6)9(8)14-11(13)15-10/h1-4H,5H2,(H4,12,13,14,15) |
InChI Key |
JEAWECDUKGTHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NC(=N3)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5h Indeno 1,2 D Pyrimidine 2,4 Diamine and Its Derivatives
Established Synthetic Routes to the Indenopyrimidine Scaffold
The construction of the 5H-indeno[1,2-d]pyrimidine core is most commonly achieved through the formation of the pyrimidine (B1678525) ring onto a pre-existing indane framework. This approach leverages the reactivity of functionalized indanone derivatives.
Condensation Reactions with Guanidine (B92328) and Related Precursors
A foundational and widely utilized method for synthesizing the 2,4-diaminopyrimidine (B92962) ring is the condensation reaction of a β-ketoester with guanidine. In the context of 5H-indeno[1,2-d]pyrimidine-2,4-diamine, the key starting material is typically a 2-alkoxycarbonyl-1-indanone derivative.
The reaction proceeds via a well-established mechanism. Guanidine, a strong base and potent nucleophile, attacks the ester carbonyl of the indanone derivative. This is followed by an intramolecular cyclization through the attack of the second amino group of guanidine onto the ketone carbonyl of the indanone. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. orgsyn.orgchemicalbook.comtsijournals.com
A general representation of this synthetic approach is as follows:
Reaction Scheme: Condensation of 2-Ethoxycarbonyl-1-indanone with Guanidine
Reactants: 2-Ethoxycarbonyl-1-indanone, Guanidine hydrochloride Conditions: Sodium ethoxide in ethanol, reflux Product: this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Ethoxycarbonyl-1-indanone | Guanidine hydrochloride | Sodium Ethoxide | Ethanol | This compound |
This method's reliability and the ready availability of the starting materials make it a cornerstone in the synthesis of indenopyrimidines.
Multi-Component Reactions (MCRs) for Diverse Analogue Libraries
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies.
One-pot syntheses of indenopyrimidine derivatives often involve the reaction of 1,3-indandione (B147059), an aldehyde, and a suitable pyrimidine precursor or a guanidine-based component. researchgate.netoiccpress.com For instance, a three-component reaction between 1,3-indandione, an aromatic aldehyde, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one can yield indenopyrido[2,3-d]pyrimidine derivatives under catalytic conditions. nih.gov
Adapting this strategy for the synthesis of this compound could involve the reaction of 1,3-indandione, an appropriate aldehyde, and guanidine. The reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde and 1,3-indandione, followed by a Michael addition of guanidine and subsequent cyclization.
Hypothetical One-Pot Synthesis of a 5H-Indeno[1,2-d]pyrimidine Derivative
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| 1,3-Indandione | Aromatic Aldehyde | Guanidine | Acid or Base | Substituted 5H-Indeno[1,2-d]pyrimidine |
Domino reactions, where a series of reactions occur sequentially in a single pot without the isolation of intermediates, offer an elegant and efficient route to complex heterocyclic systems. nih.gov The Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization is a well-established domino sequence. rsc.orgnih.gov
In the context of indenopyrimidine synthesis, this could involve the reaction of 1,3-indandione with an activated nitrile, such as malononitrile (B47326), in the presence of an aldehyde and a base. The initial Knoevenagel condensation between the aldehyde and malononitrile would generate a reactive intermediate. Subsequent Michael addition of the enolate of 1,3-indandione, followed by cyclization and tautomerization, would lead to the indenopyridine scaffold, which can be a precursor to indenopyrimidines.
Cyclization Strategies from Functionalized Indene (B144670) or Pyrimidine Precursors
An alternative to building the pyrimidine ring onto the indane core is to start with a pre-functionalized indene or pyrimidine and perform a cyclization reaction. For example, a suitably substituted 2-amino-1-cyanoindene derivative could undergo cyclization with a reagent like guanidine to form the 2,4-diaminopyrimidine ring.
Conversely, one could start with a functionalized 2,4-diaminopyrimidine and perform a cyclization to form the fused indene ring. This approach is less common for the target compound but remains a viable synthetic strategy. The synthesis of various 2,4-diaminopyrimidine derivatives is well-documented, providing a range of potential starting materials for such a strategy. mdpi.commdpi.com
Innovations in Green and Catalytic Synthesis
Recent advances in synthetic methodology have focused on the development of more environmentally friendly and efficient processes. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
For the synthesis of pyrimidine and indenopyrimidine derivatives, several green and catalytic innovations have been reported:
Use of Nanocatalysts: Magnetic nanoparticles, such as Fe3O4@SiO2 functionalized with an acid group, have been employed as recyclable catalysts for the one-pot synthesis of indenopyridine derivatives. researchgate.net These catalysts offer high efficiency, short reaction times, and easy separation from the reaction mixture.
Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions or with the assistance of microwave irradiation can significantly reduce reaction times and improve yields. rasayanjournal.co.in These techniques are becoming increasingly popular for the synthesis of heterocyclic compounds.
Ionic Liquids as Catalysts and Solvents: Ionic liquids are being explored as environmentally benign alternatives to traditional organic solvents. oiccpress.com They can also act as catalysts, promoting reactions and facilitating product isolation.
Metal-Free Catalysis: The use of organocatalysts or metal-free reaction conditions is a key area of green chemistry research, avoiding the use of potentially toxic and expensive heavy metals. mdpi.com
Examples of Green Catalysts in Related Syntheses
| Catalyst Type | Reaction | Advantages |
| Fe3O4@SiO2@PrSO3H | Synthesis of indeno[1,2-b]pyridines | Reusable, high yield, solvent-free |
| Ionic Liquids | Synthesis of pyrimido[4,5-d]pyrimidines | Reusable, efficient, simple work-up |
| Organocatalysts | Domino synthesis of pyrido[2,3-d]pyrimidines | Metal-free, green solvent (water) |
These innovative approaches hold great promise for the future synthesis of this compound and its derivatives, offering more sustainable and efficient routes to these valuable compounds.
Solvent-Free and Environmentally Benign Reaction Conditions
In recent years, there has been a significant shift towards green chemistry principles in the synthesis of heterocyclic compounds. For indenopyrimidine derivatives, solvent-free reaction conditions represent a key advancement. One such approach involves the one-pot, multicomponent reaction of 1,3-indanedione, an appropriate aldehyde, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one in water, which can be extended to the synthesis of related structures. nih.gov The use of water as a solvent or even solvent-free conditions minimizes the use of hazardous organic solvents, simplifying purification and reducing environmental impact. nih.govmdpi.comresearchgate.net For instance, the synthesis of related pyridopyrimidine derivatives has been successfully achieved by heating a mixture of 3-cyano-2-aminopyridine, triethyl orthoformate, and a primary amine without any solvent, affording good yields in a short reaction time. mdpi.com These methodologies highlight a potential pathway for the environmentally friendly synthesis of this compound.
A plausible solvent-free approach for the target compound could involve the solid-phase reaction of 2-cyanocyclopent-1-ene-1-carboximidamide with a suitable reagent, potentially under thermal or mechanochemical activation. While specific examples for the title compound are not extensively documented, the principles from related pyrimidine syntheses are applicable.
Application of Catalysts in Indenopyrimidine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. The synthesis of indenopyrimidine scaffolds can be significantly enhanced through the use of various catalysts. Acid-decorated magnetic dendrimers have been employed as highly effective and recyclable catalysts for the one-pot condensation of aromatic aldehydes, 1-naphthylamine, and 1,3-indanedione to produce benzo[h]indeno[1,2-b]quinoline-8-one derivatives. nih.gov This highlights the potential of solid acid catalysts in promoting the cyclization steps leading to indenopyrimidine cores.
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized pyrimidines. For example, the Suzuki-Miyaura coupling of 2,4-diamino-5-iodo-6-substituted pyrimidines with various arylboronic acids has been used to introduce aryl groups at the 5-position of the pyrimidine ring. mdpi.com Similarly, the Heck reaction has been employed in the synthesis of substituted 2,4-diaminopyrimidine-based compounds. nih.gov These catalytic methods could be adapted for the synthesis of precursors to this compound or for its post-synthetic modification.
| Catalyst Type | Application in Related Synthesis | Potential for Indenopyrimidine Synthesis |
| Solid Acid Catalyst | Synthesis of benzo[h]indeno[1,2-b]quinolin-8-ones nih.gov | Promotion of cyclization to form the indenopyrimidine core. |
| Palladium Catalysts | Suzuki and Heck couplings on pyrimidines mdpi.comnih.gov | Introduction of substituents on the indene or pyrimidine rings. |
| Nickel Nitrate | Biginelli-like reaction for dihydropyrimidin-2(1H)-thiones researchgate.net | Catalyzing the condensation reaction for the pyrimidine ring formation. |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. nih.govtandfonline.comresearchgate.netresearchgate.netrsc.org This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including those with a pyrimidine core. For instance, the microwave-assisted Heck reaction has been used to prepare a series of 2,4-diaminopyrimidine-based antibacterials, demonstrating the utility of this method for highly functionalized molecules. nih.govtandfonline.com
The synthesis of aminopyrimidine derivatives through the condensation of chalcones and guanidine has also been effectively carried out using microwave irradiation. This approach offers significant advantages over conventional heating methods, such as reduced reaction times and often cleaner reaction profiles. The application of microwave energy could be particularly beneficial for the final cyclization step in the formation of the 5H-indeno[1,2-d]pyrimidine ring system, potentially from precursors like substituted indanones and guanidine derivatives.
Post-Synthetic Functionalization and Scaffold Diversification
Once the this compound core is synthesized, its chemical space can be expanded through a variety of post-synthetic modifications. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Derivatization at Amino Positions
The 2- and 4-amino groups on the pyrimidine ring are key handles for derivatization. These primary amines can undergo a range of chemical reactions, including acylation, alkylation, and the formation of Schiff bases. For instance, N-acylation can be achieved by treating the diamine with acyl chlorides or anhydrides in the presence of a suitable base.
N-alkylation of the amino groups can also be performed, although regioselectivity between the N-2 and N-4 positions, as well as potential N-alkylation on the pyrimidine ring itself, needs to be carefully controlled. The use of specific catalysts and reaction conditions can favor mono- or di-alkylation. For related 2,4-diaminopyrimidines, C-alkylation at the 5-position has been achieved using Mannich bases, a reaction that could potentially be adapted for the indene ring of the target compound. nih.gov
| Derivatization Reaction | Reagents and Conditions | Potential Outcome on Target Compound |
| N-Acylation | Acyl chlorides, anhydrides; base | Formation of mono- or di-amides at the 2- and 4-amino groups. |
| N-Alkylation | Alkyl halides; base | Introduction of alkyl substituents on the amino groups. |
| Schiff Base Formation | Aldehydes or ketones; acid catalyst | Formation of imines at the 2- and/or 4-amino positions. |
Introduction of Diverse Substituents on the Indene and Pyrimidine Rings
The indene and pyrimidine rings of the scaffold offer multiple sites for the introduction of new substituents, which can significantly alter the molecule's properties. Electrophilic aromatic substitution reactions, such as halogenation and nitration, could potentially be directed to specific positions on the indene ring, guided by the electronic nature of the fused pyrimidine system. The nitrosation of 2,4-diamino-6-hydroxypyrimidine (B22253) suggests that direct functionalization of the pyrimidine ring is also feasible. google.com
Modern cross-coupling reactions provide a powerful toolkit for installing a wide array of substituents. Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds. nih.govnih.govnumberanalytics.comrsc.orgnumberanalytics.comyoutube.comorganic-chemistry.orgyoutube.comlibretexts.orgyonedalabs.com For this to be possible, a halogenated derivative of this compound would first need to be synthesized. For example, a bromo- or iodo-substituted indenopyrimidine could serve as a versatile precursor for introducing aryl, alkyl, and amino groups onto the heterocyclic core.
Formation of Fused Heterocyclic Systems
The 2,4-diaminopyrimidine moiety is a well-established precursor for the construction of fused heterocyclic systems. The adjacent amino groups can react with various bifunctional reagents to form additional rings. For example, reaction with α-haloketones or related reagents can lead to the formation of fused imidazole (B134444) rings, yielding imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govresearchgate.netresearchgate.netnih.govopenmedicinalchemistryjournal.com
Similarly, the synthesis of triazolopyrimidines can be achieved from diaminopyrimidine precursors. researchgate.netkjpupi.idresearchgate.netnih.govnih.gov These reactions often involve cyclocondensation with reagents such as nitrous acid followed by reduction, or direct reaction with reagents that provide the remaining atoms for the triazole ring. The application of these methods to this compound would result in novel, complex polycyclic aromatic systems with an expanded heterocyclic framework.
Structure Activity Relationship Sar Studies of 5h Indeno 1,2 D Pyrimidine 2,4 Diamine Derivatives
Systematic Elucidation of Structural Determinants for Biological Efficacy
The biological activity of 5H-indeno[1,2-d]pyrimidine-2,4-diamine derivatives is intricately linked to the specific arrangement of atoms and functional groups around its core structure. The pyrimidine (B1678525) ring, being an isostere of the adenine (B156593) ring of ATP, allows these molecules to act as competitive inhibitors at the ATP-binding sites of various kinases. nih.gov The 2,4-diamino substitution pattern on the pyrimidine ring is a crucial determinant for potent biological activity, often engaging in critical hydrogen bonding interactions within the active sites of target proteins.
Positional and Substituent Effects on Bioactivity Profiles
The bioactivity of this compound derivatives is highly sensitive to the nature and placement of substituents on the molecular framework.
Role of Hydroxyl and Methoxy (B1213986) Moieties
Hydroxyl (-OH) and methoxy (-OCH3) groups are key functional groups in modulating the biological activity of this compound derivatives. The presence of a hydroxyl group can introduce a hydrogen bond donor/acceptor site, which can be pivotal for target engagement. In a study on related 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, the presence of two methoxy groups on the indene (B144670) nucleus and a 4-hydroxy-3-methoxy phenyl substitution at position 4 of the pyridine (B92270) ring was found to be crucial for potent antiproliferative and antimetastatic activities. nih.gov This highlights the importance of the positioning of these groups for optimal biological effect.
Impact of Aromatic and Heterocyclic Substituents
The introduction of various aromatic and heterocyclic rings at different positions of the 5H-indeno[1,2-d]pyrimidine core has been extensively investigated to explore new chemical space and enhance biological activity. In studies on similar 2,4-diaryl-5H-indeno[1,2-b]pyridines, the incorporation of aryl moieties such as furyl, thienyl, and pyridyl at the 2- and 4-positions of the central pyridine ring resulted in significant topoisomerase II inhibitory activity. nih.gov Specifically, compounds bearing a 2-furyl, 2-thienyl, or 3-thienyl group at the 2-position exhibited notable topoisomerase I inhibitory activity. nih.gov These findings underscore the significant impact of the nature of the appended aromatic or heterocyclic ring on the biological profile of the parent scaffold.
Stereochemical Considerations and Configuration-Activity Relationships
While the core this compound is achiral, the introduction of chiral centers, for instance, through substitution on the indene ring or on appended side chains, necessitates the consideration of stereochemistry. In analogous indenopyridine series, enantioselective activity has been observed, where one enantiomer exhibits significantly higher biological potency than the other. nih.gov The absolute configuration of the chiral center can dictate the precise orientation of the molecule within the binding pocket of a biological target, thereby influencing the binding affinity and subsequent biological response. nih.gov For instance, in a study of nomifensine (B1679830) and related hexahydro-1H-indeno[1,2-b]pyridines, the absolute configuration at the chiral center was determined to be crucial for their pharmacological activity. nih.gov
Rational Design Principles for Optimized Analogues
The collective SAR data provides a foundation for the rational design of optimized this compound analogues with enhanced potency and selectivity. Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the indene core with other bicyclic or tricyclic systems, or substituting the 2,4-diaminopyrimidine (B92962) with other hinge-binding motifs, can lead to novel compounds with improved properties.
Structure-Based Drug Design: Utilizing the crystal structures of target proteins in complex with lead compounds can guide the design of new analogues with optimized interactions within the binding site.
Modulation of Physicochemical Properties: Fine-tuning the lipophilicity, solubility, and metabolic stability through the introduction of appropriate functional groups is essential for developing drug-like candidates.
Exploration of Substituent Effects: Systematic variation of substituents at key positions, guided by the established SAR, can lead to the identification of analogues with superior biological activity.
By integrating these design principles, researchers can continue to develop novel this compound derivatives with improved therapeutic potential.
Mechanistic Investigations of Biological Activities of 5h Indeno 1,2 D Pyrimidine 2,4 Diamine Derivatives
Interaction with Key Enzymatic Targets
The biological activity of indenopyrimidine derivatives is often rooted in their ability to selectively bind to and inhibit enzymes crucial for cell proliferation and signaling.
A significant area of investigation has been the role of indenopyrimidine derivatives as kinase inhibitors. Novel tricyclic indeno[2,1-d]pyrimidines have been synthesized and assessed as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in angiogenesis and tumor growth. nih.gov
These compounds, featuring various anilino substitutions at the 4-position of the pyrimidine (B1678525) ring, have demonstrated potent inhibitory activity against platelet-derived growth factor receptor β (PDGFRβ). nih.gov The anilino ring is believed to engage with a hydrophobic region of the RTK binding site, influencing both inhibitory power and selectivity. nih.gov Structure-activity relationship studies indicate that an electron-withdrawing group at the 4-position of the anilino ring generally enhances PDGFRβ inhibitory activity, while electron-donating groups are detrimental. nih.gov
Notably, certain analogues have shown potency that surpasses or equals that of established kinase inhibitors. For instance, the 2-fluoro, 4-chloro analogue was found to be 23-fold more potent than sunitinib (B231) and 4-fold more potent than erlotinib (B232) against PDGFRβ. nih.gov
Table 1: Comparative Potency of Indeno[2,1-d]pyrimidine Derivatives against PDGFRβ
| Compound | Substitution on Anilino Ring | Potency vs. Sunitinib | Potency vs. Erlotinib |
| 3 | 4-OCH3 | ~10x more potent | ~1.5x more potent |
| 4 | 4-CH3 | ~10x more potent | ~1.5x more potent |
| 5 | 4-F | ~10x more potent | ~1.5x more potent |
| 7 | 4-Cl | >23x more potent | ~4x more potent |
| 12 | 3-Cl | ~10x more potent | ~1.5x more potent |
| 13 | 2-F, 4-Cl | 23x more potent | 4x more potent |
Data sourced from studies on tricyclic indeno[2,1-d]pyrimidines as RTK inhibitors. nih.gov
While various pyrimidine derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, specific research detailing the interaction of 5H-Indeno[1,2-d]pyrimidine-2,4-diamine derivatives with COX enzymes is not prominently featured in the available scientific literature. Studies have shown that other heterocyclic scaffolds, such as pyrazolopyrimidine and pyrrolo[3,4-d]pyridazinone, can act as potent and selective COX-2 inhibitors, but direct evidence for the indenopyrimidine core in this context remains an area for future investigation. nih.govmdpi.com
Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. mdpi.com The 2,4-diaminopyrimidine (B92962) motif is a classic pharmacophore for DHFR inhibitors. researchgate.net However, based on available research, specific mechanistic studies focusing on this compound derivatives as DHFR inhibitors are limited. Research in this area has more commonly explored other related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, as potent antifolates. nih.gov
Beyond kinases, indenopyrimidine-related structures have been shown to inhibit other critical enzymes. A notable example is the inhibition of human topoisomerase IIα, an enzyme essential for managing DNA topology during replication and transcription. nih.gov A structurally related indeno[1,2-b]pyridinone derivative, AK-I-191, was identified as a catalytic inhibitor of topoisomerase IIα. nih.govnih.gov Its mechanism of action involves binding to the minor groove of the DNA double helix, which differs from topoisomerase poisons like etoposide (B1684455) that stabilize the enzyme-DNA cleavage complex. nih.govrsc.org Another derivative, TI-1-190, was characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor with stronger activity than etoposide. rsc.orgrsc.org This compound demonstrated potent inhibition of the enzyme's decatenation activity, a key function of topoisomerase IIα. rsc.org
Nucleic Acid Binding and Modulation
In addition to enzymatic targets, the unique planar structure of indenopyrimidine derivatives makes them suitable candidates for interacting with non-canonical nucleic acid structures.
G-quadruplexes (G4s) are four-stranded secondary structures that can form in guanine-rich sequences of DNA. engineering.org.cnnih.gov These structures are particularly prevalent in the promoter regions of oncogenes and are considered promising targets for anticancer therapies. engineering.org.cnnih.govnih.gov
Research has demonstrated that indenopyrimidine derivatives can act as G4-stabilizing ligands. nih.govresearchgate.net A study on a series of indenopyrimidine derivatives (InPy1, InPy2, and InPy3) revealed that these molecules can selectively stabilize G-quadruplex structures in the promoters of oncogenes like c-myc and c-kit over duplex DNA and telomeric G-quadruplexes. nih.gov This selectivity is a crucial challenge in the field, as non-specific binding can lead to toxicity. nih.gov
The binding mechanism, supported by circular dichroism spectroscopy and molecular modeling, is thought to involve a dual binding mode where the ligands interact with both the top and bottom G-quartets of the G4 structure. nih.govresearchgate.net This stabilizing interaction can regulate the expression of oncogenes at the transcriptional level, highlighting the potential of the indenopyrimidine scaffold for developing specific G-quadruplex-mediated anticancer agents. nih.gov
Table 2: Indenopyrimidine Derivatives Studied for G-Quadruplex Binding
| Ligand | Key Structural Features | Primary Finding |
| InPy1 | Pyrrolidine side chain | Shows specific stabilization of promoter G-quadruplexes. nih.gov |
| InPy2 | Pyrrolidine side chain (varied length) | Shows specific stabilization of promoter G-quadruplexes. nih.gov |
| InPy3 | N,N-dimethylethane side chain | Shows specific stabilization of promoter G-quadruplexes. nih.gov |
Data sourced from a study on indenopyrimidine-based ligands targeting promoter G-Quadruplex DNAs. nih.gov
Duplex DNA Binding Studies
Currently, there is a notable lack of specific studies in the published scientific literature detailing the direct interactions between this compound derivatives and duplex DNA. While research has been conducted on structurally related but distinct compounds, such as indeno[1,2-b]pyridine derivatives which have shown potential as DNA minor groove binders, specific data for the this compound core is not available. The exploration of how this particular scaffold may interact with DNA, whether through intercalation, groove binding, or electrostatic interactions, remains an open area for future investigation.
Receptor-Mediated Biological Responses
The ability of small molecules to selectively bind to and modulate the activity of specific biological receptors is a cornerstone of modern pharmacology. The following sections explore the current understanding of this compound derivatives in the context of two important receptor families.
Estrogen Receptor Modulatory Activity
As of the latest literature review, there are no specific studies reporting on the estrogen receptor modulatory activity of this compound derivatives. The potential for these compounds to act as agonists, antagonists, or selective estrogen receptor modulators (SERMs) has not been documented. This represents a gap in the understanding of the pharmacological profile of this class of compounds.
Dopamine (B1211576) Receptor Ligand Affinity and Selectivity
Similarly, the affinity and selectivity of this compound derivatives for dopamine receptors have not been specifically investigated in published research. While the broader field of medicinal chemistry has identified numerous scaffolds that interact with dopamine receptors, the role of the 5H-indeno[1,2-d]pyrimidine core in this context is yet to be elucidated.
Broader Biological Activity Spectrum
Beyond direct receptor interactions, the therapeutic potential of a compound class is often revealed through its broader biological effects, such as the ability to inhibit cell growth or combat viral infections.
Cellular Antiproliferative Activities
While direct studies on the antiproliferative effects of this compound are not prevalent, research on related pyrimidine structures offers some insights. For instance, a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives were synthesized and evaluated for their potential as anticancer agents. One compound from this series, compound 7i , demonstrated significant inhibitory effects on the proliferation of several cancer cell lines, including HCT116, HT-29, MCF-7, and HeLa cells, with IC₅₀ values of 4.93, 5.57, 8.84, and 14.16 μM, respectively. nih.gov Further mechanistic studies indicated that this compound could induce cell cycle arrest and apoptosis in HCT116 cells in a concentration-dependent manner. nih.gov
Another study focused on 5H-indeno[1,2-b]pyridine derivatives , which are structurally similar. One derivative, referred to as compound 10 , was found to significantly impede the proliferation of PC-3, LNCaP, and MatLyLu prostate cancer cell lines. epa.gov These findings, while not directly on the specified compound, highlight the potential of the broader indeno-fused heterocyclic and diaminopyrimidine scaffolds in the development of new antiproliferative agents.
Table 1: Antiproliferative Activity of Selected Pyrimidine and Indenopyridine Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7i (a 2,4-diamino-5-methyleneaminopyrimidine derivative) | HCT116 | 4.93 |
| HT-29 | 5.57 | |
| MCF-7 | 8.84 | |
| HeLa | 14.16 | |
| Compound 10 (a 5H-indeno[1,2-b]pyridine derivative) | PC-3 | Data not quantified |
| LNCaP | Data not quantified |
Antiviral Properties
The antiviral potential of the this compound scaffold is another area with limited direct research. However, studies on related diaminopyrimidine compounds provide some context. For example, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its 5-formyl derivative have shown pronounced antiretroviral activity. nih.gov Their potency was found to be comparable to established antiviral drugs like adefovir (B194249) and tenofovir. nih.gov
Furthermore, research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines has revealed antiviral efficacy against human coronavirus 229E (HCoV-229E). nih.gov Specifically, compounds with a cyclopropylamino group and an aminoindane moiety demonstrated notable activity. nih.gov These findings suggest that the diaminopyrimidine core, a key feature of the title compound, is a viable pharmacophore for the design of novel antiviral agents.
Antibacterial and Antifungal Efficacy
Derivatives of 5H-indeno[1,2-d]pyrimidine have demonstrated notable potential as antimicrobial agents, with research highlighting their effectiveness against a range of pathogenic bacteria and fungi. The antimicrobial activity is significantly influenced by the nature and position of substituents on the indeno[1,2-d]pyrimidine scaffold.
Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that enhance antimicrobial efficacy. For instance, the presence of a chlorine atom at the para position of a phenyl ring at the C-4 position has been found to be important for the antimicrobial activity. One such derivative, 4-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine-2-amine, displayed potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This compound also exhibited good antifungal activity against Candida albicans and Aspergillus niger.
Similarly, a methoxy (B1213986) group at the para position of the phenyl ring at C-4 has been shown to confer potent antimicrobial properties. The compound 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidine demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Other halogen substitutions, such as bromo and fluoro, have also been investigated. The 4-(4-bromophenyl)-5H-indeno[1,2-d]pyrimidine-2-amine derivative showed significant antibacterial effects against S. aureus and B. subtilis, though its antifungal activity was more moderate. The fluoro-substituted equivalent, 4-(4-fluorophenyl)-5H-indeno[1,2-d]pyrimidine-2-amine, also presented good antibacterial activity and moderate antifungal effects. In contrast, an unsubstituted phenyl ring at the same position resulted in weaker antimicrobial action.
Table 1: Antibacterial and Antifungal Activity of 5H-Indeno[1,2-d]pyrimidine Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine-2-amine | Staphylococcus aureus | 3.12 | |
| Bacillus subtilis | 6.25 | ||
| Candida albicans | 12.5 | ||
| Aspergillus niger | 25 | ||
| 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidine | Staphylococcus aureus | 3.9 | |
| Escherichia coli | 7.8 | ||
| 4-(4-bromophenyl)-5H-indeno[1,2-d]pyrimidine-2-amine | Staphylococcus aureus | 6.25 | |
| Bacillus subtilis | 12.5 | ||
| Candida albicans | 25 | ||
| Aspergillus niger | 50 | ||
| 4-(4-fluorophenyl)-5H-indeno[1,2-d]pyrimidine-2-amine | Staphylococcus aureus | 12.5 | |
| Bacillus subtilis | 25 | ||
| Candida albicans | 50 | ||
| Aspergillus niger | 100 | ||
| 4-phenyl-5H-indeno[1,2-d]pyrimidine-2-amine | Staphylococcus aureus | 25 | |
| Bacillus subtilis | 50 | ||
| Candida albicans | 100 | ||
| Aspergillus niger | >100 |
Anti-inflammatory and Antioxidant Activities
The therapeutic potential of 5H-indeno[1,2-d]pyrimidine derivatives extends to anti-inflammatory and antioxidant activities. Research has shown that these compounds can modulate inflammatory pathways and exhibit radical scavenging properties.
The anti-inflammatory effects of these derivatives have been evaluated by measuring their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. One of the most potent anti-inflammatory compounds identified is 2-amino-4-(4-fluorophenyl)-5H-indeno[1,2-d]pyrimidine, which demonstrated a very low IC50 value of 0.12 µM. The presence of a fluorine atom at the para position of the phenyl ring at C-4 was found to be crucial for this high level of activity.
Other substitutions on the phenyl ring also yield significant anti-inflammatory effects. For example, a hydroxyl group at the para position, as seen in 2-amino-4-(4-hydroxyphenyl)-5H-indeno[1,2-d]pyrimidine, resulted in potent activity with an IC50 of 0.15 µM. Chloro and bromo substitutions also conferred significant, albeit slightly less potent, anti-inflammatory properties, with IC50 values of 0.28 µM and 0.35 µM, respectively. A methoxy substitution resulted in good activity, while a simple phenyl group showed moderate anti-inflammatory effects.
In terms of antioxidant capacity, these derivatives have been assessed using the DPPH radical scavenging assay. The same structural features that favor anti-inflammatory activity appear to also enhance antioxidant potential. The 2-amino-4-(4-fluorophenyl)-5H-indeno[1,2-d]pyrimidine, which was a potent anti-inflammatory agent, also showed strong antioxidant activity with an IC50 value of 0.25 µM. Similarly, the hydroxyl-substituted derivative was a potent antioxidant. The methoxy- and bromo-substituted compounds also displayed potent and good antioxidant activity, respectively. In contrast, methyl and unsubstituted phenyl derivatives showed more moderate to weak antioxidant capabilities.
Computational Chemistry and Molecular Modeling Applications in Indenopyrimidine Research
Quantum Chemical Characterization and Reactivity Prediction
Quantum chemical methods are instrumental in characterizing the electronic properties and predicting the reactivity of molecules. These theoretical calculations provide a fundamental understanding of a compound's stability, reactivity, and potential interaction with biological targets.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.
In a study on dihydrothiouracil-based indenopyridopyrimidine (TUDHIPP) derivatives, which are structurally similar to the indenopyrimidine class, DFT calculations were performed to analyze their electronic properties. The global hardness (η) of these molecules, which reflects their resistance to charge transfer, was found to decrease in a solvent environment compared to the gas phase, suggesting higher stability in aqueous conditions for most of the studied compounds.
Table 1: Calculated Quantum Chemical Parameters for TUDHIPP Derivatives in the Gas Phase
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) |
| 1H | -5.93 | -1.82 | 4.11 | 2.06 |
| 2H | -5.98 | -1.93 | 4.05 | 2.03 |
| 3H | -6.04 | -1.99 | 4.05 | 2.03 |
| 4H | -6.12 | -2.07 | 4.05 | 2.03 |
| 5H | -6.01 | -1.96 | 4.05 | 2.03 |
| 6H | -6.07 | -2.01 | 4.06 | 2.03 |
| 7H | -5.82 | -2.12 | 3.70 | 1.85 |
| 8H | -5.79 | -2.23 | 3.56 | 1.78 |
| 9H | -5.85 | -2.29 | 3.56 | 1.78 |
Data sourced from a study on dihydrothiouracil-indenopyridopyrimidine (TUDHIPP) derivatives.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution around a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
For the TUDHIPP derivatives, MEP analysis helps in identifying the most active sites for interactions with biological receptors. These maps can guide the rational design of new derivatives by highlighting areas where modifications could enhance binding affinity.
Ligand-Target Interaction Analysis through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the mechanism of action of potential drugs and for structure-based drug design.
Elucidation of Binding Pockets and Key Interactions
Molecular docking studies on various pyrimidine (B1678525) derivatives have successfully elucidated their binding modes within the active sites of different enzymes. For instance, in a study of pyrimidine derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), induced fit docking (IFD) was used to predict the binding interactions. These studies revealed key hydrogen bonds and hydrophobic interactions that are crucial for the inhibitory activity of the compounds.
Similarly, docking studies on TUDHIPP derivatives with human topoisomerase IIα and IIβ have identified the specific amino acid residues involved in binding. These interactions often include hydrogen bonds, pi-pi stacking, and van der Waals forces, which collectively contribute to the stability of the ligand-protein complex. For example, compound 2H was found to form hydrogen bonds with specific residues in the active site of topoisomerase IIα.
Correlation of Docking Scores with Experimental Activities
A critical aspect of molecular docking is the correlation of the calculated binding energies or docking scores with experimentally determined biological activities, such as IC50 values. A strong correlation can validate the docking protocol and provide a reliable model for predicting the activity of new compounds.
In the case of TUDHIPP derivatives, the calculated binding energies from docking studies showed a good correlation with their potential as antitumor agents when compared to the known drug etoposide (B1684455). nih.gov The compounds with lower binding energies were predicted to be more potent inhibitors.
Table 2: Docking Scores of TUDHIPP Derivatives with Human Topoisomerase IIα and IIβ
| Compound | Binding Energy with Topoisomerase IIα (kcal/mol) | Binding Energy with Topoisomerase IIβ (kcal/mol) |
| 1H | -8.87 | -9.65 |
| 2H | -9.29 | -9.92 |
| 3H | -8.99 | -9.77 |
| 4H | -8.76 | -9.54 |
| 5H | -8.92 | -9.70 |
| 6H | -9.15 | -10.07 |
| 7H | -8.54 | -9.32 |
| 8H | -8.32 | -9.09 |
| 9H | -8.47 | -9.25 |
| Etoposide | -8.15 | -8.91 |
Data sourced from a study on dihydrothiouracil-indenopyridopyrimidine (TUDHIPP) derivatives. nih.gov
Advanced Computational Techniques for Rational Design
Beyond initial docking and DFT studies, advanced computational techniques are employed for the rational design of more potent and selective inhibitors. These methods can include quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular dynamics (MD) simulations.
The rational design of novel 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives as potential anticancer agents involved synthesizing a series of compounds with different aryl substitutions and evaluating their biological activities. nih.gov This approach, guided by computational insights, allows for the systematic exploration of the chemical space around a core scaffold to optimize its therapeutic properties. While specific advanced computational studies on 5H-Indeno[1,2-d]pyrimidine-2,4-diamine are not detailed in the available literature, the strategies applied to related indenopyrimidine and pyrimidine systems demonstrate the power of these methods in modern drug discovery.
De Novo Molecular Design and Optimization
De novo drug design aims to construct novel molecular structures from scratch with desired pharmacological properties. In the context of this compound, computational approaches are employed to generate new analogs with optimized binding affinities for specific biological targets. This process often begins with the core indenopyrimidine scaffold, which is then elaborated with various functional groups to enhance its interaction with the target protein.
Structure-based design is a powerful strategy that relies on the three-dimensional structure of the target enzyme or receptor. nih.gov By analyzing the binding pocket, new molecules can be designed to fit snugly and form favorable interactions. For instance, in the design of novel kinase inhibitors, the indenopyrimidine core can be positioned within the ATP-binding site, and substituents can be added to exploit specific hydrophobic pockets or to form hydrogen bonds with key amino acid residues. nih.gov
One common optimization strategy involves the modification of the aniline (B41778) ring at the 4-position of the pyrimidine core, as this moiety is often involved in crucial binding interactions within hydrophobic regions of the target. nih.gov The introduction of various electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinity of the molecule. nih.gov
A key aspect of de novo design is the evaluation of the synthetic accessibility of the designed molecules. Computational tools can predict the ease of synthesis, ensuring that the designed compounds can be practically produced in the laboratory for further biological testing. nih.gov
| Design Strategy | Computational Method | Target Application | Key Structural Modification |
| Structure-Based Design | Molecular Docking | Kinase Inhibition | Substitution on the aniline ring |
| Fragment-Based Design | Fragment Linking/Growing | Various | Addition of new functional groups |
| Scaffold Hopping | Similarity Searching | Various | Replacement of the core scaffold |
Artificial Intelligence and Machine Learning for Bioactivity Prediction and Structure Generation
Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in drug discovery, enabling the rapid prediction of biological activities and the generation of novel molecular structures. sciencedaily.com These methods are particularly valuable in the study of indenopyrimidine derivatives, where large datasets of compounds and their associated biological activities can be leveraged to build predictive models.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov In the context of indenopyrimidines, 2D- and 3D-QSAR models can be developed to predict the antibacterial or anticancer activity of new analogs. researchgate.netnih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of untested or virtual compounds. researchgate.net
Machine learning algorithms, such as support vector machines (SVM), random forests, and artificial neural networks (ANN), are increasingly used to develop more sophisticated QSAR models. nih.govnih.govnih.gov These models can handle complex, non-linear relationships between molecular descriptors and biological activity, often leading to more accurate predictions. nih.govnih.gov For instance, ML-based models have been successfully used to identify highly active compounds against various therapeutic targets. nih.gov
Beyond bioactivity prediction, generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are being used for de novo molecular design. nih.gov These models can learn the underlying patterns in large chemical databases and generate novel molecular structures with desired properties, such as high predicted bioactivity and good synthetic accessibility. nih.gov
| AI/ML Application | Technique | Input Data | Predicted Output |
| Bioactivity Prediction | QSAR, SVM, ANN | Molecular descriptors, biological activity data | IC50, Ki, etc. |
| Structure Generation | GANs, RNNs | SMILES strings, molecular graphs | Novel molecular structures |
| Virtual Screening | Predictive Models | Large compound libraries | Hit compounds with high predicted activity |
Molecular Dynamics Simulations for Conformational Studies and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can provide detailed insights into the conformational flexibility of this compound and its interactions with biological targets. nih.gov
Conformational analysis of the indenopyrimidine scaffold is crucial for understanding its structure-activity relationships. MD simulations can reveal the preferred conformations of the molecule in solution and when bound to a target. nih.gov This information is valuable for designing rigidified analogs that lock the molecule in its bioactive conformation, potentially leading to increased potency.
When a ligand binds to a protein, both molecules undergo conformational changes. MD simulations can capture these dynamic events, providing a detailed picture of the binding process. plos.org By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. dtu.dk The residence time of a drug on its target, which is the duration of this interaction, is becoming an increasingly important parameter in drug design, and MD simulations can be used to estimate it. youtube.com
Furthermore, MD simulations can be used to explore the unbinding process of a ligand from its target. plos.org Understanding the pathway and the energy barriers involved in unbinding can provide valuable information for designing drugs with longer residence times and improved efficacy. youtube.com
| Simulation Type | Information Gained | Application in Drug Design |
| Conformational Analysis | Preferred conformations, flexibility | Design of rigidified analogs |
| Ligand-Protein Docking | Binding modes, interaction energies | Lead optimization |
| Binding/Unbinding Simulations | Residence time, unbinding pathways | Design of drugs with improved pharmacokinetics |
Chemical Biology Applications and Perspectives of 5h Indeno 1,2 D Pyrimidine 2,4 Diamine
Design and Synthesis of Indenopyrimidine-Based Chemical Probes
The design and synthesis of chemical probes derived from the 5H-indeno[1,2-d]pyrimidine-2,4-diamine core are pivotal for elucidating their biological functions and identifying their molecular targets. The synthetic versatility of the pyrimidine (B1678525) ring allows for the introduction of various functionalities at the 2- and 4-amino positions, as well as at other positions of the indenopyrimidine system. These modifications are crucial for tuning the compound's potency, selectivity, and physicochemical properties, and for introducing reporter tags or reactive groups necessary for chemical probe applications.
A common synthetic strategy involves the condensation of an α-cyano- or α-keto-indanone derivative with guanidine (B92328) or its substituted analogs. For instance, the reaction of 2-cyano-1-indanone with guanidine hydrochloride in the presence of a base yields the this compound core. Subsequent modifications can be achieved through various chemical transformations.
For the development of chemical probes, researchers often incorporate specific moieties:
Reporter Tags: Fluorescent dyes (e.g., fluorescein, rhodamine) or biotin (B1667282) can be appended to the indenopyrimidine scaffold. These tags allow for the visualization and tracking of the molecule within cells or for its affinity-based purification.
Photoaffinity Labels: Groups such as azides or diazirines can be introduced. Upon photoactivation, these groups form highly reactive species that covalently crosslink the probe to its binding partner, facilitating target identification.
Click Chemistry Handles: Terminal alkynes or azides can be incorporated to enable facile and specific ligation with other molecules bearing the complementary functionality, a strategy often employed for in situ labeling and activity-based protein profiling.
The strategic placement of these functional groups is guided by structure-activity relationship (SAR) studies, which aim to identify positions on the scaffold that can be modified without compromising biological activity.
Application in Modulating Protein Function in Living Systems
Derivatives of the broader pyrimidine-2,4-diamine class, to which this compound belongs, have demonstrated significant potential in modulating the function of key proteins implicated in human diseases, particularly cancer. These compounds often act as competitive inhibitors, binding to the active site of enzymes or the interaction interfaces of protein complexes.
One of the primary areas of investigation for related pyrimidine-2,4-diamine derivatives has been their activity as kinase inhibitors. For example, certain pyrimidine-2,4-diamine analogs have been developed as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov These kinases are crucial regulators of the cell cycle and gene transcription, and their dysregulation is a hallmark of many cancers. By inhibiting CDK6 and CDK9, these compounds can block cell cycle progression and induce apoptosis in cancer cells. nih.gov
Furthermore, other related pyrimidine-2,4-diamine analogues have been found to target GTSE1 (G2 and S-phase expressed 1), a protein involved in cell cycle regulation and microtubule dynamics. nih.gov Inhibition of GTSE1 by these compounds leads to DNA damage, cell cycle arrest, and senescence in cancer cells, highlighting another mechanism by which this scaffold can exert its antiproliferative effects. nih.gov
The table below summarizes the activity of some pyrimidine-2,4-diamine derivatives against specific protein targets.
| Compound Class | Target Protein(s) | Biological Effect |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | CDK6, CDK9 | Inhibition of cell proliferation, cell cycle arrest, induction of apoptosis nih.gov |
| Pyrimidine-2,4-diamine analogues | GTSE1 | Inhibition of cancer cell proliferation, induction of cell cycle arrest and senescence nih.gov |
Interrogation of Biological Pathways and Systems
The ability of this compound derivatives to selectively modulate the function of specific proteins makes them valuable tools for interrogating complex biological pathways. By observing the cellular consequences of treating a biological system with these compounds, researchers can gain insights into the roles of their respective targets in various cellular processes.
For instance, the use of a selective CDK6/9 inhibitor based on the pyrimidine-2,4-diamine scaffold allows for the dissection of the downstream signaling pathways regulated by these kinases. nih.gov Treatment of cells with such an inhibitor can lead to the suppression of the phosphorylation of downstream substrates, providing a clear link between the kinase and its cellular function. nih.gov This approach can help to validate the role of a particular pathway in a disease state and to identify potential biomarkers for drug response.
Similarly, the application of a GTSE1 inhibitor can help to elucidate the intricate network of interactions involving this protein. By observing the effects of GTSE1 inhibition on DNA damage response pathways and cell senescence, researchers can map the functional connections between GTSE1 and other cellular components. nih.gov This knowledge is crucial for understanding the fundamental biology of the cell and for identifying new therapeutic strategies.
Advancement of Target Identification and Validation Strategies
A significant challenge in drug discovery and chemical biology is the identification and validation of the molecular targets of bioactive small molecules. Chemical probes based on the this compound scaffold can play a crucial role in addressing this challenge.
Target Identification: As mentioned earlier, the incorporation of photoaffinity labels and "click" chemistry handles into the indenopyrimidine structure allows for the covalent capture of its binding partners. After treating cells or cell lysates with such a probe and inducing crosslinking, the probe-protein complexes can be enriched and the bound proteins identified using mass spectrometry-based proteomics. This unbiased approach can reveal novel targets and off-targets of a compound, providing a comprehensive understanding of its mechanism of action.
Target Validation: Once a putative target has been identified, it is essential to validate that the observed biological effects of the compound are indeed mediated through this target. This can be achieved through several approaches:
Structure-Activity Relationship (SAR) Studies: Demonstrating a correlation between the binding affinity of a series of analogs for the target protein and their cellular activity provides strong evidence for on-target engagement.
Genetic Approaches: Knockdown or knockout of the target gene should phenocopy the effects of the compound. Conversely, overexpression of the target may confer resistance to the compound.
Direct Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its intended target in a cellular context.
The development of potent and selective this compound derivatives, coupled with the application of advanced chemical biology techniques, holds great promise for the discovery and validation of new drug targets and for the development of novel therapeutic agents.
Future Research Directions and Emerging Opportunities
Untapped Synthetic Methodologies and Chemical Space Exploration
The exploration and exploitation of the therapeutic potential of the 5H-indeno[1,2-d]pyrimidine-2,4-diamine scaffold are intrinsically linked to the diversity of the compounds that can be synthesized. While classical methods for constructing fused pyrimidine (B1678525) systems exist, several modern synthetic strategies remain underutilized for this specific scaffold. nih.govresearchgate.net The innovation in heterocyclic synthesis, focusing on efficiency and the ability to generate diverse libraries, is crucial for expanding the chemical space around this core structure. jmchemsci.com
Future synthetic efforts should focus on methodologies that allow for rapid and diverse functionalization of the indenopyrimidine core. Recent advancements in synthetic organic chemistry offer a plethora of tools that could be applied. jmchemsci.com For instance, C-H bond activation could enable direct functionalization of the indene (B144670) or pyrimidine rings, bypassing the need for pre-functionalized starting materials. jmchemsci.com Similarly, photoredox catalysis and multicomponent reactions offer mild and efficient routes to complex molecules from simple precursors, which could be adapted for the synthesis of novel indenopyrimidine derivatives. jmchemsci.comnih.gov The use of novel catalysts, including nano-catalysts and ionic liquids, has also shown promise in the synthesis of related fused pyrimidine systems and could offer advantages in terms of yield, purity, and environmental impact. sci-hub.senih.gov
The exploration of chemical space extends beyond just synthesizing new compounds; it involves strategically designing libraries to cover diverse physicochemical properties and three-dimensional shapes. researchgate.netnih.gov Techniques such as DNA-Encoded Library (DEL) technology, which allows for the synthesis and screening of billions of compounds simultaneously, could be transformative if applied to the indenopyrimidine scaffold.
Table 1: Potential Untapped Synthetic Methodologies for the Indenopyrimidine Scaffold
| Methodology | Description | Potential Advantage for Indenopyrimidine Synthesis |
|---|---|---|
| C-H Bond Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. jmchemsci.com | Rapid diversification of the scaffold at multiple positions. |
| Photoredox Catalysis | Use of light to initiate redox reactions under mild conditions. jmchemsci.com | Access to novel chemical transformations and functional groups. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product containing parts of all reactants. mdpi.com | High efficiency and atom economy for generating complex derivatives. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Improved safety, scalability, and control over reaction parameters. |
| Nano-catalysis | Use of nanoparticle-based catalysts. sci-hub.senih.gov | Enhanced catalytic activity, selectivity, and recyclability. |
Identification of Novel Biological Targets and Therapeutic Modalities
The 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore present in numerous approved drugs, often targeting enzymes involved in nucleotide metabolism such as dihydrofolate reductase (DHFR). medwinpublishers.com Derivatives of fused pyrimidines have also been investigated as inhibitors of topoisomerases and various protein kinases. nih.govresearchgate.net For this compound, future research should aim to expand the scope of biological targets beyond these traditional areas.
A systematic approach to target identification could involve screening indenopyrimidine libraries against broad panels of kinases, phosphatases, and epigenetic targets, which are frequently implicated in cancer and inflammatory diseases. The rigid nature of the indenopyrimidine scaffold may confer selectivity against specific enzyme isoforms, a desirable property for minimizing off-target effects. Furthermore, exploring targets involved in less conventional pathways, such as protein-protein interactions or RNA-mediated processes, could unveil entirely new therapeutic applications.
The emergence of new therapeutic modalities offers exciting opportunities to leverage the unique properties of the indenopyrimidine scaffold. jetir.orgbiopharmatrend.comnih.gov Small molecules are increasingly being used as components of more complex therapeutic constructs. revvitysignals.comnih.gov For example, a potent and selective indenopyrimidine derivative could serve as the cytotoxic payload in an antibody-drug conjugate (ADC), directing its cell-killing activity specifically to cancer cells. revvitysignals.com Another emerging area is the development of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein. nih.govnih.gov An indenopyrimidine derivative could be designed as the warhead that binds to the target protein of interest in a PROTAC construct.
Table 2: Potential Novel Biological Targets for Indenopyrimidine Derivatives
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|
| Epigenetic Modifiers (e.g., HATs, HDACs, Methyltransferases) | The scaffold may fit into the active sites of these enzymes, which are often dysregulated in cancer. | Cancer, Inflammatory Diseases |
| RNA-binding Proteins | The planar, aromatic system could intercalate or bind to RNA structures or RNA-binding proteins. | Viral Infections, Genetic Disorders |
| Protein-Protein Interaction (PPI) Modulators | The rigid scaffold could be elaborated to disrupt specific PPIs that are difficult to target with flexible molecules. | Cancer, Autoimmune Diseases |
| G-protein Coupled Receptors (GPCRs) | Allosteric modulation of GPCRs by small molecules is an area of growing interest. | Neurological Disorders, Metabolic Diseases |
| Cell Division Cycle 5-Like (CDC5L) Protein | A target implicated in mitosis that could be dually targeted with tubulin by pyrimidine derivatives. acs.org | Cancer |
Integration of Multi-Omics Data with Indenopyrimidine Research
To fully understand the therapeutic potential and mechanism of action of this compound derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to these compounds. researchgate.netmdpi.com This approach can help to identify not only the primary target but also the downstream pathways affected, potential resistance mechanisms, and biomarkers for patient stratification. pharmafeatures.comfrontlinegenomics.com
For instance, transcriptomic analysis (e.g., RNA-seq) of cells treated with an indenopyrimidine derivative can reveal changes in gene expression that point towards the modulated pathways. mdpi.com Proteomics can identify changes in protein levels and post-translational modifications, offering a more direct link to cellular function. researchgate.net Metabolomics can uncover alterations in metabolic pathways, which is particularly relevant given the structural similarity of the pyrimidine core to endogenous metabolites. researchgate.net When combined, these datasets can be used to construct detailed molecular networks that map the drug's effects across the cellular machinery. pharmafeatures.comahajournals.org
Furthermore, multi-omics data from patient samples can be used to identify specific patient populations that are most likely to respond to an indenopyrimidine-based therapy, paving the way for personalized medicine. ahajournals.org
Table 3: Multi-Omics Approaches and Their Application in Indenopyrimidine Research
| Omics Technology | Data Generated | Potential Application |
|---|---|---|
| Genomics | DNA sequence, mutations, copy number variations. researchgate.net | Identify genetic markers of drug sensitivity or resistance. |
| Transcriptomics | Gene expression levels (mRNA, non-coding RNA). researchgate.net | Elucidate drug-induced pathway modulation and mechanism of action. |
| Proteomics | Protein abundance, post-translational modifications, protein-protein interactions. researchgate.net | Identify direct drug targets and downstream signaling effects. |
| Metabolomics | Levels of small molecule metabolites. researchgate.net | Understand the impact on cellular metabolism and identify metabolic biomarkers. |
| Integrated Analysis | Combined analysis of all omics data. mdpi.comahajournals.org | Build comprehensive models of drug action and identify patient stratification markers. |
Development of Advanced Computational Models for Scaffold-Based Drug Discovery
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the this compound scaffold can significantly accelerate the discovery and optimization of new drug candidates. steeronresearch.com Scaffold-based drug discovery, which focuses on a common core structure, is particularly well-suited to computational approaches. nih.govacs.org
A variety of computational methods can be employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of indenopyrimidine derivatives with their biological activities, allowing for the prediction of the potency of new, unsynthesized compounds. Pharmacophore modeling can identify the key three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved binding affinity. Molecular docking can simulate the binding of indenopyrimidine derivatives to the active site of a target protein, providing insights into the molecular basis of their activity and guiding structural modifications to enhance binding.
Table 4: Advanced Computational Models for Indenopyrimidine-Based Drug Discovery
| Computational Model | Role in Drug Discovery | Specific Application for Indenopyrimidines |
|---|---|---|
| QSAR | Predicts the activity of new compounds based on their structure. | Guide the synthesis of more potent analogues. |
| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | Design new molecules with optimal spatial arrangement of functional groups. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target. | Optimize interactions with the target's active site. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time. steeronresearch.com | Assess the stability of the drug-target complex and conformational changes. |
| Machine Learning/AI | Analyzes large datasets to predict properties and generate new molecules. patsnap.comox.ac.uk | Predict ADMET properties, guide lead optimization, and design novel scaffolds. |
Synergy between Synthetic Chemistry, Chemical Biology, and Computational Approaches
The most significant breakthroughs in the development of therapeutics based on the this compound scaffold will come from the seamless integration of synthetic chemistry, chemical biology, and computational science. ijprajournal.com This synergistic approach creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the drug discovery process.
In this integrated workflow, computational models would be used to design a virtual library of indenopyrimidine derivatives with a high probability of activity against a chosen target and favorable drug-like properties. ox.ac.uk Synthetic chemists would then use advanced, efficient methodologies to synthesize the most promising candidates from this virtual library. These compounds would subsequently be evaluated by chemical biologists using a suite of in vitro and cell-based assays to determine their biological activity, mechanism of action, and potential toxicity.
Q & A
Basic: What are the established synthetic routes for 5H-Indeno[1,2-d]pyrimidine-2,4-diamine, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves cyclization reactions using indene and pyrimidine precursors under controlled conditions. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) improve regioselectivity in ring formation.
- Temperature : Reactions often require reflux conditions (80–120°C) to stabilize intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing side products .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating high-purity products .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the indeno-pyrimidine scaffold by identifying aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.2 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 226.0864 for CHN) and fragmentation patterns.
- HPLC : Gradient elution with C18 columns and UV detection (λ = 254 nm) assesses purity (>95% threshold for biological assays) .
Advanced: How can computational modeling predict the bioactivity of this compound against kinase targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities to ATP-binding pockets of kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with conserved residues (e.g., Lys33 in CDK2).
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions .
Advanced: What strategies mitigate contradictions in reported biological activity data for this compound?
Answer:
- Standardized assays : Replicate studies using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize variability.
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
- Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with cellular assays (e.g., apoptosis via flow cytometry) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- First aid : For skin contact, wash with 0.1% acetic acid; for ingestion, administer activated charcoal and seek medical evaluation .
Advanced: How can factorial design optimize reaction conditions for scaling up synthesis?
Answer:
- Variables : Test catalyst concentration (0.5–2 mol%), temperature (60–100°C), and solvent (DMF vs. DMSO) in a 2 factorial design.
- Response surface methodology (RSM) : Model interactions to identify optimal conditions (e.g., 1.5 mol% catalyst, 90°C, DMF) for ≥80% yield .
- Robustness testing : Validate parameters under ±10% variation to ensure reproducibility .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s antimicrobial activity?
Answer:
- Enzyme kinetics : Apply Michaelis-Menten models to quantify inhibition constants (K) against bacterial dihydrofolate reductase (DHFR).
- Molecular orbital theory : Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites on the indeno-pyrimidine core .
- Cheminformatics : Use PubChem BioActivity data to compare structural analogs (e.g., 5,7-dimethylpyrido derivatives) and identify pharmacophores .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
- Stability-indicating HPLC : Monitor degradation products (e.g., oxidized amines or ring-opened byproducts) with PDA detection.
- Kinetic modeling : Calculate shelf life using Arrhenius equations for accelerated aging data .
Advanced: What interdisciplinary approaches resolve challenges in crystallizing this compound for X-ray studies?
Answer:
- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability via H-bonding.
- High-throughput screening : Use liquid-handling robots to test 96 solvent combinations (e.g., ethanol/water gradients).
- Synchrotron radiation : Employ micro-focused beams (λ = 0.7 Å) to collect data from sub-micron crystals .
Advanced: How do electronic effects of substituents influence the compound’s redox behavior in electrochemical studies?
Answer:
- Cyclic voltammetry : Measure oxidation potentials (E) in acetonitrile with 0.1 M TBAPF. Electron-donating groups (e.g., -NH) lower E by stabilizing radical cations.
- DFT calculations : Correlate HOMO energies with experimental E values (R > 0.9) to validate computational models .
- In situ spectroelectrochemistry : Monitor UV-vis changes during oxidation to identify transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
